N-(4-Methoxyphenyl)-4-(2-(3-(4-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide
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Overview
Description
N-(4-Methoxyphenyl)-4-(2-(3-(4-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-4-(2-(3-(4-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide typically involves multiple steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with diethyl oxalate to form a piperazine ring.
Introduction of the methoxyphenyl groups: This step involves the reaction of piperazine with 4-methoxyphenyl isocyanate to introduce the methoxyphenyl groups.
Formation of the thioureido linkage: The final step involves the reaction of the intermediate with thiourea to form the thioureido linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions can occur at the thioureido linkage.
Substitution: The piperazine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular targets: It may interact with enzymes or receptors involved in biological processes.
Pathways involved: The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)piperazine: A simpler derivative with similar biological activities.
Thiourea derivatives: Compounds with similar thioureido linkages.
Other piperazine derivatives: Compounds with different substituents on the piperazine ring.
Uniqueness
N-(4-Methoxyphenyl)-4-(2-(3-(4-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H29N5O2S2 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-[2-[(4-methoxyphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C22H29N5O2S2/c1-28-19-7-3-17(4-8-19)24-21(30)23-11-12-26-13-15-27(16-14-26)22(31)25-18-5-9-20(29-2)10-6-18/h3-10H,11-16H2,1-2H3,(H,25,31)(H2,23,24,30) |
InChI Key |
KHKLBSBDOTXPTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCN2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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